6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

説明

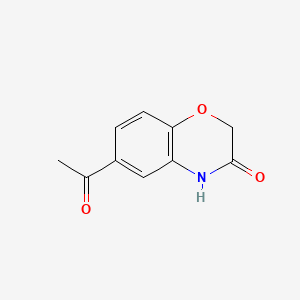

Structure

3D Structure

特性

IUPAC Name |

6-acetyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJFWHFUERNXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394574 | |

| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26518-71-8 | |

| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide on 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class.[1][2] Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, based on available literature and chemical databases. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this guide outlines general methodologies and potential biological contexts relevant to its chemical class.

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| CAS Number | 26518-71-8 | [2][3] |

| Appearance | White to Orange to Green powder/crystal | [4] |

| Melting Point | 193-195 °C | [1][5] |

| IUPAC Name | 6-acetyl-2H-1,4-benzoxazin-3(4H)-one | [3] |

| Synonyms | 6-acetyl-2H-benzo[b][6][7]oxazin-3(4H)-one, 6-acetyl-4H-1,4-benzoxazin-3-one | [1][3] |

| InChI | InChI=1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | [3] |

| InChIKey | BKJFWHFUERNXLJ-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)c1ccc2OCC(=O)Nc2c1 | [5] |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

Predicting the proton NMR spectrum for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, the following signals would be expected:

-

A singlet for the acetyl methyl protons (CH₃).

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

A singlet for the methylene protons (OCH₂) of the oxazine ring.

-

A broad singlet for the amide proton (NH).

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

-

A signal for the acetyl methyl carbon.

-

Signals in the aromatic region for the benzene ring carbons.

-

A signal for the methylene carbon of the oxazine ring.

-

Signals for the two carbonyl carbons (acetyl and amide).

2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present:

-

N-H stretching of the amide.

-

C=O stretching of the acetyl and amide groups.

-

C-O-C stretching of the ether linkage in the oxazine ring.

-

Aromatic C-H and C=C stretching.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for the synthesis, purification, and analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one are not explicitly detailed in the available literature. However, based on the synthesis of analogous benzoxazinone derivatives, a general synthetic approach can be proposed.

3.1. Synthesis

A common method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of a 2-aminophenol derivative with a haloacetyl halide, such as chloroacetyl chloride. For the synthesis of the title compound, the logical starting material would be 4-acetyl-2-aminophenol.

Disclaimer: The following is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound.

Reaction Scheme:

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 26518-71-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its benzoxazinone core is a recognized pharmacophore, imparting a range of pharmacological properties to its derivatives, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of the biological activities of its derivatives. A key focus is placed on the anti-inflammatory mechanism of action, which involves the modulation of the Nrf2-HO-1 signaling pathway.

Introduction

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, a member of the benzoxazinone class of compounds, has garnered significant interest in medicinal chemistry. Its structural framework is a key building block for the development of novel therapeutic agents. The presence of the acetyl group at the 6-position offers a reactive site for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. This document aims to provide a detailed technical resource for researchers working with this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is presented in the table below.

| Property | Value | Reference |

| CAS Number | 26518-71-8 | N/A |

| Molecular Formula | C₁₀H₉NO₃ | N/A |

| Molecular Weight | 191.19 g/mol | N/A |

| IUPAC Name | 6-acetyl-2H-1,4-benzoxazin-3(4H)-one | N/A |

| Synonyms | 6-Acetyl-4H-1,4-benzoxazin-3-one | N/A |

| Appearance | Off-white to pale yellow crystalline solid | N/A |

| Melting Point | 193-195 °C | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

Synthesis

Experimental Protocol: Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

Step 1: Synthesis of 2-Amino-5-acetylphenol

A plausible synthetic route would begin with the nitration of 4-hydroxyacetophenone to introduce a nitro group, followed by the reduction of the nitro group to an amine.

Step 2: Cyclization to form 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

The resulting 2-amino-5-acetylphenol can then be cyclized using chloroacetyl chloride in the presence of a suitable base.

-

Materials: 2-Amino-5-acetylphenol, chloroacetyl chloride, anhydrous potassium carbonate, and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 2-amino-5-acetylphenol in the chosen solvent, add anhydrous potassium carbonate.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

-

Biological Activities and Structure-Activity Relationships

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key structural motif in a variety of biologically active compounds. While specific quantitative data for the parent compound, 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, is limited in the public domain, extensive research on its derivatives highlights the therapeutic potential of this chemical class.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1]

The following table summarizes the anti-inflammatory activity of some representative 2H-1,4-benzoxazin-3(4H)-one derivatives.

| Compound | Modification on Benzoxazinone Core | Biological Activity (IC₅₀/Inhibition %) | Cell Line/Model | Reference |

| Derivative 1 | 1,2,3-triazole moiety | Inhibition of NO production | LPS-induced BV-2 cells | [1][2] |

| Derivative 2 | Varied aryl substitutions | Inhibition of COX-2 | In vitro enzyme assay | [3] |

| Derivative 3 | Cinnamic acid moiety | Inhibition of cell proliferation | A549 lung cancer cells | N/A |

Antimicrobial Activity

The benzoxazinone core is also associated with antimicrobial effects. Derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4]

| Compound | Modification on Benzoxazinone Core | Target Organism | Activity (MIC) | Reference |

| Derivative 4 | Acylhydrazone moiety | Gibberella zeae | EC₅₀ = 20.06 µg/mL | [5] |

| Derivative 5 | Triazole functionalization | Staphylococcus aureus | - | N/A |

Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

A significant body of evidence points towards the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway in the anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives.[1][2]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] In the presence of oxidative stress or electrophilic compounds, such as certain 2H-1,4-benzoxazin-3(4H)-one derivatives, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1.[8][9] The upregulation of HO-1 and other downstream targets helps to mitigate oxidative stress and reduce the inflammatory response.[1][2]

Figure 1. Proposed mechanism of anti-inflammatory action.

Applications in Drug Discovery and Development

The versatile scaffold of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one makes it an attractive starting point for the development of new therapeutic agents. Its documented biological activities suggest potential applications in:

-

Anti-inflammatory drug discovery: As precursors to compounds that modulate inflammatory pathways.

-

Antimicrobial drug development: As a template for novel antibiotics and antifungals.

-

Oncology: As a core structure for the design of new anticancer agents.

-

Neuroprotective agents: Given the link between inflammation and neurodegeneration, derivatives of this compound are being explored for their potential in treating neurological disorders.

Conclusion

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a valuable heterocyclic compound with a promising future in medicinal chemistry and drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly their anti-inflammatory effects mediated through the Nrf2-HO-1 pathway, underscore its importance as a scaffold for the development of novel therapeutics. Further research into the specific biological profile of the parent compound and the continued exploration of its derivatives are warranted to fully realize its therapeutic potential.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. This heterocyclic compound is a valuable building block in medicinal and agricultural chemistry, exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[1] This document details the physicochemical characteristics, spectroscopic data, and a plausible synthetic route for this compound. Furthermore, it explores the key signaling pathways implicated in its biological effects, offering insights for researchers and professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a derivative of the benzoxazine core, characterized by an acetyl group at the 6th position of the aromatic ring. The central structure consists of a benzene ring fused to a 1,4-oxazine ring, which contains a lactam functionality.

Chemical Structure:

Caption: Molecular structure of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

The physicochemical properties of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| CAS Number | 26518-71-8 | [2][3] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 193-198 °C | [3] |

| Purity | >98.0% (HPLC) |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, the N-H proton, and the methyl protons of the acetyl group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-) would be expected around δ 4.5-5.0 ppm as a singlet, and the methyl protons of the acetyl group (-CO-CH₃) would appear as a singlet around δ 2.5 ppm. The N-H proton of the lactam is expected to be a broad singlet at a higher chemical shift.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbons of the lactam and the acetyl group are expected to resonate in the downfield region (δ 165-200 ppm). The aromatic carbons will show signals in the range of δ 110-150 ppm. The methylene carbon of the oxazine ring would likely appear around δ 65-70 ppm, and the methyl carbon of the acetyl group is expected in the upfield region (δ 25-30 ppm).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. The lactam C=O stretching vibration is expected around 1680-1700 cm⁻¹, and the acetyl C=O stretch will likely appear at a similar frequency. The N-H stretching of the lactam will be observed as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic groups will be present in the 2850-3100 cm⁻¹ region. C-O stretching bands are also expected.

Mass Spectrometry (MS) (Expected)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 191. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 148, and potentially the loss of CO (28 Da) from the lactam ring.

Experimental Protocols: Synthesis

A general and plausible synthesis for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of an appropriately substituted aminophenol with a haloacetyl halide, followed by intramolecular cyclization. While a specific protocol for the 6-acetyl derivative is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar benzoxazinones. For instance, a method for the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one can serve as a template.[4]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

Detailed Methodology (Adapted):

-

N-acylation: To a solution of 2-amino-5-acetylphenol in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate), an equivalent amount of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is added. The mixture is cooled in an ice bath.

-

Chloroacetyl chloride is added dropwise to the stirred solution. The reaction is allowed to proceed at low temperature and then warmed to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxy-4-acetylphenyl)-2-chloroacetamide intermediate.

-

Cyclization: The crude intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetone, and a base (e.g., potassium carbonate, sodium hydride) is added.

-

The mixture is heated to reflux for several hours to facilitate the intramolecular O-alkylation and subsequent cyclization to form the benzoxazinone ring.

-

Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford pure 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

Biological Activity and Signaling Pathways

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives have been reported to possess notable biological activities.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.

Under inflammatory conditions, reactive oxygen species (ROS) are produced, which can activate pro-inflammatory pathways like NF-κB. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, such as some benzoxazinone derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes, including HO-1. HO-1, in turn, exerts anti-inflammatory effects by producing carbon monoxide (CO) and biliverdin, which is subsequently converted to bilirubin. These products inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Caption: Nrf2-HO-1 anti-inflammatory signaling pathway.

Antimicrobial and Antifungal Activity

The benzoxazinone scaffold is also associated with antimicrobial and antifungal activities. While the exact mechanism for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is not fully elucidated, a plausible target is the enzyme dehydrosqualene synthase (CrtM) in bacteria. This enzyme is crucial for the biosynthesis of staphyloxanthin, a carotenoid pigment that acts as a virulence factor in some bacteria, such as Staphylococcus aureus, by protecting them from reactive oxygen species produced by the host's immune system. Inhibition of CrtM would render the bacteria more susceptible to oxidative stress and clearance by the immune system.

References

Spectroscopic and Synthetic Profile of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers and professionals in drug development and medicinal chemistry, offering a structured presentation of key data and experimental methodologies.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | N-H (amide) |

| ~7.7 | Doublet | 1H | Ar-H (ortho to acetyl) |

| ~7.5 | Doublet of doublets | 1H | Ar-H (meta to acetyl, ortho to oxygen) |

| ~7.0 | Doublet | 1H | Ar-H (ortho to oxygen) |

| ~4.6 | Singlet | 2H | O-CH₂ |

| ~2.5 | Singlet | 3H | CO-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (acetyl) |

| ~165 | C=O (amide) |

| ~148 | Ar-C (C-O) |

| ~132 | Ar-C (C-N) |

| ~130 | Ar-C (C-acetyl) |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~67 | O-CH₂ |

| ~27 | CO-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1660 | Strong | C=O Stretch (Acetyl) |

| ~1600, ~1500 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O-C Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 191 | ~80 | [M]⁺ (Molecular Ion) |

| 176 | ~100 | [M - CH₃]⁺ |

| 148 | ~60 | [M - COCH₃]⁺ |

| 120 | ~40 | [M - COCH₃ - CO]⁺ |

Experimental Protocols

A standard and effective method for the synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one involves the cyclization of an appropriate ortho-aminophenol derivative. While a specific protocol for this exact molecule is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar benzoxazinones.

Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

This proposed synthesis involves a two-step process starting from 2-amino-4-acetylphenol.

Step 1: N-Chloroacetylation of 2-Amino-4-acetylphenol

-

Dissolve 2-amino-4-acetylphenol in a suitable aprotic solvent, such as dichloromethane or ethyl acetate.

-

Cool the solution in an ice bath.

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-(2-hydroxy-5-acetylphenyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the N-(2-hydroxy-5-acetylphenyl)-2-chloroacetamide intermediate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add a slight excess of a weak base, such as potassium carbonate or sodium bicarbonate.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Further experimental work is necessary to confirm the predicted spectroscopic data and optimize the proposed synthetic protocol.

An In-depth Technical Guide on the NMR Analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Due to the absence of publicly available, experimentally verified NMR data for this specific compound, this document presents a predicted ¹H and ¹³C NMR analysis based on data from closely related analogs and established chemical shift principles. This guide also outlines a general experimental protocol for the acquisition of NMR data for this class of compounds.

Molecular Structure and Atom Numbering

The structural analysis by NMR spectroscopy relies on the unique magnetic environment of each nucleus. The following diagram illustrates the chemical structure of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one with the standard IUPAC numbering convention for annotation of the NMR signals.

Caption: Molecular structure of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. These predictions are based on the analysis of structurally similar compounds and general NMR principles.

Table 1: Predicted ¹H NMR Data for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~4.6 | s | - |

| H-5 | ~7.0 | d | ~8.5 |

| H-7 | ~7.5 | dd | ~8.5, ~2.0 |

| H-8 | ~7.6 | d | ~2.0 |

| NH (4-H) | ~10.8 | s (broad) | - |

| COCH₃ | ~2.5 | s | - |

Table 2: Predicted ¹³C NMR Data for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~67 |

| C-3 (C=O) | ~165 |

| C-4a | ~128 |

| C-5 | ~117 |

| C-6 | ~132 |

| C-7 | ~124 |

| C-8 | ~116 |

| C-8a | ~142 |

| C OCH₃ | ~197 |

| COC H₃ | ~27 |

Rationale for Predictions:

-

Aromatic Protons (H-5, H-7, H-8): The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The acetyl group at C-6 is an electron-withdrawing group, which will deshield the ortho (H-5 and H-7) and para (not present) protons. The ether oxygen and amide nitrogen of the benzoxazinone ring are electron-donating. The predicted values are based on typical shifts for substituted benzene rings. For example, in similar benzoxazinone structures, aromatic protons typically appear between 6.8 and 7.8 ppm.

-

Methylene Protons (H-2): The protons on C-2 are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift, typically observed around 4.5-4.7 ppm in related structures.

-

Amide Proton (NH): The amide proton in the benzoxazinone ring is typically observed as a broad singlet at a downfield chemical shift (around 10-11 ppm) due to hydrogen bonding and exchange.

-

Acetyl Protons (COCH₃): The methyl protons of an acetyl group attached to a benzene ring typically resonate around 2.5 ppm.

-

Aromatic Carbons (C-4a to C-8a): The chemical shifts of the aromatic carbons are predicted based on substituent effects. The carbon attached to the electron-withdrawing acetyl group (C-6) will be shifted downfield, while the carbons ortho and para to the electron-donating oxygen and nitrogen atoms will be shifted upfield. Aromatic carbons in benzoxazinones generally appear in the range of 115-145 ppm.

-

Methylene Carbon (C-2): The C-2 carbon, being attached to an oxygen and adjacent to a carbonyl group, is expected to resonate around 67 ppm.

-

Carbonyl Carbons (C-3 and COCH₃): The amide carbonyl (C-3) is expected around 165 ppm, while the ketone carbonyl of the acetyl group is predicted to be further downfield, around 197 ppm.

-

Acetyl Methyl Carbon (COCH₃): The methyl carbon of the acetyl group is typically found in the range of 25-30 ppm.

Experimental Protocol for NMR Analysis

The following provides a general methodology for the NMR analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of the NH proton, making it more easily observable.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data for unambiguous assignments.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the complete NMR analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, from sample preparation to final structure elucidation.

Caption: Workflow for NMR analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

This guide provides a foundational understanding for the NMR analysis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Experimental verification of the predicted data is essential for definitive structural confirmation.

An In-depth Technical Guide on 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound. This document consolidates available data on its physicochemical characteristics, provides insights into its crystal structure through analysis of related compounds, outlines general synthetic methodologies, and explores its relevance in biological signaling pathways.

Physicochemical Properties

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a solid organic compound with a molecular weight of 191.18 g/mol .[1] It is characterized by its off-white crystalline appearance and a melting point in the range of 192-198 °C.[2] The compound's molecular formula is C₁₀H₉NO₃.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1] |

| CAS Number | 26518-71-8 | [1][2] |

| Appearance | Off-white powder/crystal | [2] |

| Melting Point | 192-198 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| InChI | 1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | [1] |

| SMILES | CC(=O)c1ccc2OCC(=O)Nc2c1 |

Crystal Structure Analysis

While a definitive crystal structure for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is not publicly available, analysis of closely related structures provides significant insights into its likely conformation.

A study on a hydrazone derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate, reveals that the morpholine ring of the benzoxazinone core adopts a twist-boat conformation.[3] In this derivative, the phenyl ring fused to the morpholine ring is nearly planar with the hydrazone moiety.[3]

Furthermore, the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, another analog, shows that the six-membered heterocyclic ring has a conformation close to a screw boat.[4] In this structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds.[4]

Based on these related structures, it can be inferred that the 2H-1,4-benzoxazin-3(4H)-one core in the 6-acetyl derivative likely adopts a non-planar conformation, such as a twist-boat or screw-boat form. The acetyl group at the 6-position is not expected to significantly alter the fundamental conformation of the heterocyclic ring.

Experimental Protocols: Synthesis

The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives is well-established in the literature. A common and efficient method involves the cyclization of a substituted 2-aminophenol with a haloacetyl halide.[5]

A plausible synthetic route for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is outlined below. This generalized protocol is based on common synthetic strategies for this class of compounds.

General Synthetic Workflow for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

References

Unlocking the Therapeutic Potential of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide to its Biological Activities

Introduction

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. While research directly investigating the biological activities of the parent compound is limited, its core structure, the 2H-1,4-benzoxazin-3(4H)-one scaffold, serves as a privileged pharmacophore in a plethora of biologically active derivatives. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities associated with the 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one core, drawing primarily from studies on its various derivatives to illuminate the therapeutic promise of this chemical class for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have emerged as promising candidates for anticancer drug development. These compounds have been shown to exert their cytotoxic effects against various cancer cell lines through the induction of apoptosis, DNA damage, and autophagy.

A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated potent inhibitory effects against several human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3) cancer cells.[3] Mechanistic studies revealed that these compounds induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage, ultimately leading to cancer cell death.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2H-1,4-benzoxazin-3(4H)-one derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14b | A549 (Lung) | 7.59 ± 0.31 | [3] |

| 14c | A549 (Lung) | 18.52 ± 0.59 | [3] |

| 6 | HeLa (Cervical) | 1.35 | [3] |

| 6 | A549 (Lung) | 1.22 | [3] |

Signaling Pathway in Anticancer Activity

The anticancer activity of these derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation and survival. One of the proposed mechanisms involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.

Antifungal Activity: Combating Pathogenic Fungi

Several derivatives of 1,4-benzoxazin-3-one have been synthesized and evaluated for their in vitro antifungal activities against a range of plant pathogenic fungi. These studies have identified compounds with moderate to good inhibitory effects on the growth of various fungal strains.

A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were tested against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt.[4] Some of these compounds exhibited significant antifungal activity, with EC50 values comparable to or even better than the commercial fungicide hymexazol.[4]

Quantitative Data on Antifungal Activity

The following table presents the antifungal efficacy of selected 1,4-benzoxazin-3-one derivatives.

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 5L | Gibberella zeae | 20.06 | [4] |

| 5o | Gibberella zeae | 23.17 | [4] |

| 5q | Pellicularia sasakii | 26.66 | [4] |

| 5r | Phytophthora infestans | 15.37 | [4] |

| 5p | Capsicum wilt | 26.76 | [4] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The anti-inflammatory potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored through the synthesis and evaluation of various derivatives. These compounds have been shown to mitigate inflammatory responses in cellular models, primarily by targeting key signaling pathways involved in inflammation.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[5] These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[5] The underlying mechanism involves the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.[5]

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are linked to their ability to activate the Nrf2-HO-1 pathway, which in turn suppresses the production of inflammatory mediators.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Benzoxazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of benzoxazinone compounds, focusing on their roles as serine protease inhibitors, anticancer agents, and anti-inflammatory molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

Benzoxazinone compounds exert their biological effects through various mechanisms, primarily by interacting with specific enzymes and signaling pathways. The key mechanisms explored in this guide are:

-

Inhibition of Serine Proteases: A prominent mechanism of action for many benzoxazinone derivatives is the inhibition of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.

-

Anticancer Activity: Benzoxazinones have demonstrated potent anticancer effects through multiple pathways, including the induction of apoptosis and the modulation of key oncogenic transcription factors.

-

Anti-inflammatory Effects: Several benzoxazinone compounds exhibit significant anti-inflammatory properties by targeting crucial inflammatory mediators and signaling cascades.

Inhibition of Serine Proteases

Benzoxazinone derivatives have been extensively studied as inhibitors of serine proteases, such as human leukocyte elastase (HLE) and α-chymotrypsin.[1][2]

Mechanism of Inhibition

Benzoxazinones act as kinetically competitive, alternate substrate inhibitors of serine proteases.[2] The mechanism involves the acylation of the serine residue in the enzyme's active site, followed by a slow deacylation process. This effectively ties up the enzyme, preventing it from acting on its natural substrates. The efficiency of inhibition is influenced by the substituents on the benzoxazinone ring. For instance, electron-withdrawing groups at position 2 of the benzoxazinone ring enhance the acylation rate, leading to lower Ki values and better inhibition.[2]

Quantitative Data: Serine Protease Inhibition

The following table summarizes the inhibitory activity of various benzoxazinone derivatives against serine proteases.

| Compound ID/Structure | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Series 1 (Compounds 1-18) | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | Mixed | [1] |

| 2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Proteinase 3 | - | 0.0018 | - | [3] |

Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic Substrate Assay)

This protocol describes a typical method for assessing the inhibitory activity of benzoxazinone compounds against a serine protease using a chromogenic substrate.[4][5][6][7][8]

Materials:

-

Purified serine protease (e.g., human leukocyte elastase, α-chymotrypsin)

-

Chromogenic substrate specific for the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for HLE)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

-

Benzoxazinone compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare serial dilutions of the benzoxazinone compounds in the assay buffer.

-

In a 96-well plate, add a defined amount of the serine protease to each well.

-

Add the different concentrations of the benzoxazinone compounds to the wells containing the enzyme. Include a control group with DMSO only.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm or 410 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the benzoxazinone compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki) and the type of inhibition, perform kinetic studies by measuring the initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[1]

Signaling Pathway Diagram

Caption: Mechanism of serine protease inhibition by benzoxazinones.

Anticancer Activity

Benzoxazinone derivatives have emerged as promising anticancer agents, demonstrating efficacy against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the targeting of oncogenic pathways.

a) Downregulation of c-Myc Expression

A key anticancer mechanism of certain benzoxazinone compounds is the downregulation of the c-Myc oncogene.[9][10] c-Myc is a transcription factor that is overexpressed in many human cancers and plays a critical role in cell proliferation, growth, and apoptosis. Some benzoxazinone derivatives have been shown to stabilize the G-quadruplex structure in the promoter region of the c-Myc gene.[9] This stabilization prevents the binding of transcription factors, leading to the downregulation of c-Myc expression.

Signaling Pathway Diagram

Caption: Downregulation of c-Myc expression by benzoxazinones.

Experimental Protocol: Real-Time Reverse Transcription PCR (RT-PCR) for c-Myc Expression

This protocol outlines the steps to quantify the expression of c-Myc mRNA in cancer cells treated with benzoxazinone compounds.[9][11][12][13][14][15]

Materials:

-

Cancer cell line (e.g., A549, HeLa)

-

Benzoxazinone compounds

-

Cell culture medium and supplements

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for c-Myc and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of the benzoxazinone compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for either c-Myc or the housekeeping gene, and the synthesized cDNA.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for c-Myc and the housekeeping gene in both treated and control samples. Calculate the relative expression of c-Myc using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the ability of benzoxazinone compounds to induce the formation of G-quadruplex structures in the c-Myc promoter.[8][9][16][17][18][19][20]

Materials:

-

Fluorescently labeled or radiolabeled oligonucleotide corresponding to the G-quadruplex forming region of the c-Myc promoter.

-

Benzoxazinone compounds.

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

-

Native polyacrylamide gel (e.g., 12%).

-

Gel running buffer (e.g., 1x TBE).

-

Gel imaging system.

Procedure:

-

Probe Preparation: Anneal the labeled oligonucleotide in the binding buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to allow for G-quadruplex formation.

-

Binding Reaction: In separate tubes, incubate the annealed probe with increasing concentrations of the benzoxazinone compound in the binding buffer. Include a control with no compound.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.

-

Visualization: Visualize the DNA bands using an appropriate imaging system. The formation of a stable G-quadruplex structure induced by the benzoxazinone will result in a band with a higher electrophoretic mobility (a faster-migrating band) compared to the unfolded or less stable structures.

b) Induction of Apoptosis

Benzoxazinone derivatives have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Quantitative Data: Anticancer Activity

The following table summarizes the IC50 values of various benzoxazinone derivatives against different cancer cell lines.

| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazine-Purine Hybrid 2 | MCF-7 (Breast) | 2.27 | [21] |

| Benzoxazine-Purine Hybrid 2 | HCT-116 (Colon) | 4.44 | [21] |

| Benzoxazine-Purine Hybrid 9 | MCF-7 (Breast) | 4.06 | [21] |

| Benzoxazine-Purine Hybrid 12 | MCF-7 (Breast) | 3.39 | [21] |

| Benzoxazine-Purine Hybrid 10 | HCT-116 (Colon) | 4.80 | [21] |

| Benzoxazine-Purine Hybrid 12 | HCT-116 (Colon) | 5.20 | [21] |

| Compound 7d (Aryl hydrazone series) | MCF-7 (Breast) | 22.6 | [22] |

| Compound 7d (Aryl hydrazone series) | HT-29 (Colon) | 13.4 | [22] |

| Compound 11o (s-Triazine hydrazone) | Capan-1 (Pancreatic) | 1.4 | [23] |

| Compound 11r (s-Triazine hydrazone) | Capan-1 (Pancreatic) | 5.1 | [23] |

| Compound 11s (s-Triazine hydrazone) | Capan-1 (Pancreatic) | 5.3 | [23] |

| Compound 3a (Pyridine/pyrimidine fragment) | A549 (Lung) | 5.988 | [24][25] |

| Compound 4d (Imidazo[1,2-a]pyrimidine) | MCF-7 (Breast) | 43.4 | [24][25] |

| Compound 4d (Imidazo[1,2-a]pyrimidine) | MDA-MB-231 (Breast) | 35.1 | [24][25] |

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes a common method for detecting apoptosis in cancer cells treated with benzoxazinone compounds using flow cytometry.[2][21][26][27][28][29][30][31]

Materials:

-

Cancer cell line

-

Benzoxazinone compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat them with the desired concentrations of benzoxazinone compounds for a specified time. Include both untreated and vehicle-treated controls.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1x binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add more binding buffer to each tube and analyze the cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the benzoxazinone compounds.

Anti-inflammatory Activity

Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the activation of the Nrf2/HO-1 signaling pathway.[11][32]

a) Inhibition of Nitric Oxide (NO) Production

In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. Several benzoxazinone derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[22][32]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the IC50 values of various benzoxazinone derivatives for the inhibition of nitric oxide production.

| Compound ID/Structure | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Compound 2c | RAW 264.7 | 16.43 | [4] |

| Compound 2d | RAW 264.7 | 14.72 | [4] |

| Compound 3d | RAW 264.7 | 13.44 | [4] |

| Compound 2h | RAW 264.7 | 17.67 | [22] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the measurement of NO production by macrophages in response to an inflammatory stimulus and the inhibitory effect of benzoxazinone compounds.[7][9][26][33][34][35]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Benzoxazinone compounds

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of benzoxazinone compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells with cells only, cells with LPS only, and cells with benzoxazinone compounds only.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix the supernatant with the Griess reagents according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

-

Data Analysis: Calculate the percentage of NO production inhibition by the benzoxazinone compounds compared to the LPS-only control. Determine the IC50 values.

b) Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. Some benzoxazinone derivatives have been shown to activate this pathway in microglial cells.[14][36][37][38][39] Activation of Nrf2 leads to its translocation to the nucleus, where it induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). HO-1, in turn, exerts anti-inflammatory effects.

Signaling Pathway Diagram

Caption: Activation of the Nrf2/HO-1 pathway by benzoxazinones.

Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression

This protocol is for detecting the protein levels of Nrf2 and HO-1 in cells treated with benzoxazinone compounds.[36][37][39]

Materials:

-

BV-2 microglial cells

-

Benzoxazinone compounds

-

LPS (for stimulation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture BV-2 cells and treat them with benzoxazinone compounds, with or without LPS stimulation, for a specified time.

-

Protein Extraction: Lyse the cells with lysis buffer and collect the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and the loading control overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Nrf2 and HO-1 to the loading control to determine the effect of the benzoxazinone treatment.

Conclusion

This technical guide has provided a detailed overview of the primary mechanisms of action of benzoxazinone compounds, encompassing their roles as serine protease inhibitors, anticancer agents, and anti-inflammatory molecules. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers in the field of drug discovery and development. The multifaceted nature of benzoxazinone's biological activities underscores their potential as a versatile scaffold for the design of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their therapeutic promise into clinical applications.

References

- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 7. diapharma.com [diapharma.com]

- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijfans.org [ijfans.org]

- 12. researchgate.net [researchgate.net]

- 13. neoplasiaresearch.com [neoplasiaresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. origene.com [origene.com]

- 16. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.upenn.edu [med.upenn.edu]

- 18. licorbio.com [licorbio.com]

- 19. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes [pubmed.ncbi.nlm.nih.gov]

- 21. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. bio-protocol.org [bio-protocol.org]

- 27. kumc.edu [kumc.edu]

- 28. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 31. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 33. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves | MDPI [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry and agrochemical synthesis. Its benzoxazinone core is a privileged scaffold found in various biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives, with a focus on its potential anti-inflammatory and antimicrobial properties. Detailed experimental protocols for the synthesis of the core structure, tabulated physicochemical and biological data, and a visualization of a key signaling pathway are presented to serve as a valuable resource for researchers in the field.

Introduction and Physicochemical Properties

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, also known by its IUPAC name 6-acetyl-4H-1,4-benzoxazin-3-one, is a solid, off-white powder at room temperature.[1] While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available literature, its utility as a chemical intermediate has led to its commercial availability and inclusion in numerous chemical databases.[1][2][3][4] The core structure, 2H-1,4-benzoxazin-3(4H)-one, is a key component in a variety of natural products and synthetic compounds with diverse biological activities.[5][6]

The key physicochemical properties of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 26518-71-8 | [1][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [1][3] |

| Molecular Weight | 191.18 g/mol | [3][4] |

| IUPAC Name | 6-acetyl-4H-1,4-benzoxazin-3-one | [3] |

| Melting Point | 193-195 °C | [4] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 95-99% (depending on supplier) | [1] |

Synthesis and Experimental Protocols

The synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one can be achieved through general methods established for the preparation of the 2H-1,4-benzoxazin-3(4H)-one scaffold. One of the most common approaches involves the reaction of an appropriately substituted 2-aminophenol with a haloacetyl halide, followed by intramolecular cyclization.

General Experimental Protocol for the Synthesis of 2H-1,4-benzoxazin-3(4H)-ones

This protocol is a representative example for the synthesis of the benzoxazinone core and can be adapted for the synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one starting from 2-amino-4-acetylphenol.

Materials:

-

Substituted 2-aminophenol (e.g., 2-amino-4-acetylphenol)

-

Chloroacetyl chloride

-

Base (e.g., NaHCO₃, K₂CO₃)

-

Solvent (e.g., Chloroform, DMF)

Procedure:

-

N-acylation: Dissolve the substituted 2-aminophenol in a suitable solvent.

-

Add a base to the solution to act as an acid scavenger.

-

Slowly add chloroacetyl chloride to the reaction mixture, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

Cyclization: The intermediate N-(2-hydroxyphenyl)-2-chloroacetamide can be isolated or the reaction can proceed directly to the cyclization step.

-

The cyclization is often facilitated by heating in the presence of a base like potassium carbonate in a solvent such as DMF.

-

Work-up and Purification: After the reaction is complete, the mixture is typically poured into water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2H-1,4-benzoxazin-3(4H)-one derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activities and Mechanism of Action

The 1,4-benzoxazinone scaffold is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[6][7] While specific quantitative data for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is limited in the public domain, studies on its derivatives provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising anti-inflammatory properties.[7][8] A key mechanism implicated in the anti-inflammatory effects of these compounds in microglia is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway .[7]

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in microglial cells, the production of reactive oxygen species (ROS) and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) is elevated.[7][8] Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 pathway.[7] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by binding to Keap1.[2] Upon activation by stimuli such as oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1.[2] The upregulation of HO-1 and other Nrf2 target genes helps to mitigate oxidative stress and reduce the inflammatory response.[2][9][10]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.

Caption: Proposed anti-inflammatory mechanism via the Nrf2-HO-1 signaling pathway.

Antimicrobial Activity

| Compound Derivative | Fungal Strain | Activity (Inhibition at 200 mg L⁻¹) | Source |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete inhibition | [12] |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete inhibition | [12] |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete inhibition | [12] |

Applications in Drug Discovery and Development

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility has been noted in the development of compounds targeting neurological disorders and in the synthesis of natural product analogues.[1] The presence of the acetyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

The workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Caption: A typical workflow for drug discovery starting from 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.

Conclusion

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a valuable and versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and drug discovery. While its own biological profile is not extensively detailed, the broad spectrum of activities observed in its derivatives, particularly in the areas of anti-inflammatory and antimicrobial action, underscores the importance of the benzoxazinone scaffold. The involvement of the Nrf2-HO-1 signaling pathway in the anti-inflammatory response of its derivatives provides a solid basis for further investigation and development of novel therapeutics. This guide serves as a foundational resource for researchers looking to explore the potential of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its analogues in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Opioids Alleviate Oxidative Stress via the Nrf2/HO-1 Pathway in LPS-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one 98 26518-71-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microglial Nrf2/HO-1 signaling gates remifentanil-induced hyperalgesia via suppressing TRPV4-mediated M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]